3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Overview
Description
The compound 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves cyclization reactions and can be catalyzed by various reagents. For instance, the synthesis of 2-aryl-1,3-oxazinane derivatives from N-benzyl-2-piperidineethanols was achieved using electrooxidative methods with iodide ions as catalysts . Similarly, the synthesis of 1,2,3-triazolium salts, which share structural similarities with benzoxazoles, was performed using 'click' chemistry and subsequent alkylation with methyl iodide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Benzoxazole derivatives exhibit a range of molecular structures, often characterized by NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives was confirmed using these techniques . The molecular structure of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would likely show similar characteristics, with the benzoxazole rings and the iodide playing key roles in its reactivity and properties.
Chemical Reactions Analysis
Benzoxazole derivatives participate in various chemical reactions. The amination of benzoxazoles, for example, was achieved using tetrabutylammonium iodide as a catalyst under metal-free conditions . The oxidative homocoupling of benzylamines to yield imines was catalyzed by triazolium iodide salts, demonstrating the role of iodide in facilitating electron transfer . These reactions highlight the potential reactivity of the benzoxazole and iodide moieties in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their functional groups. For instance, the introduction of trifluoro and methoxy groups to benzoxazole resulted in compounds sensitive to pH changes and capable of sensing metal cations . Polyamides and polyimides with benzoxazole pendent groups exhibited enhanced solubility and hydrophilicity compared to unmodified polymers . These findings suggest that the physical and chemical properties of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would be similarly influenced by its pentyl and iodide substituents.
Scientific Research Applications
Exciton Energy Transfer in Molecular Aggregates : Takayoshi Kobayashi, T. Taneichi, and S. Takasaka (2007) studied a related dye, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium iodide, in the context of molecular aggregates. They found that this dye, when forming H aggregates, can transfer exciton energy to J aggregates. This phenomenon is significant in understanding the electronic states of molecular aggregates and their optically forbidden states (Kobayashi, Taneichi, & Takasaka, 2007).
Synthesis of Pyrimido Benzoxazolium Salts : In a different context, B. Riemer and J. Liebscher (1993) synthesized pyrimido[2,1-b]benzoxazolium salts, which are structurally related to the compound . Their research contributes to the broader understanding of the chemical synthesis and properties of benzoxazolium salts (Riemer & Liebscher, 1993).
Donnan Potential in Muscle Myofibrils : S. Scordilis, H. Tedeschi, and C. Edwards (1975) explored the fluorescence of a similar dye, CC-6, which is structurally related to the compound of interest. They used this dye to indicate Donnan potentials in rabbit skeletal muscle myofibrils, demonstrating the compound's applicability in biological research (Scordilis, Tedeschi, & Edwards, 1975).
Electrooxidative Cyclization in Organic Synthesis : M. Okimoto, K. Ohashi, Haruki Yamamori, S. Nishikawa, M. Hoshi, and Takashi Yoshida (2012) investigated the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group. While not directly studying the compound , their research provides insights into the broader field of organic synthesis techniques that might be relevant (Okimoto et al., 2012).
Photoelectric Conversion in Dye-Sensitized Solar Cells : Wenjun Wu, F. Meng, Jing Li, Xingfu Teng, and J. Hua (2009) conducted research on carboxylated cyanine dyes, structurally related to the compound of interest, to improve photoelectric conversion efficiency in dye-sensitized solar cells. This application highlights the potential of such compounds in renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMLYASVIQVPH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60031-82-5 (Parent) | |
Record name | Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dipentyloxacarbocyanine iodide | |
CAS RN |
53213-81-3 | |
Record name | 3,3′-Dipentyloxacarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53213-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dipentyloxacarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.